

# An In-depth Technical Guide on the ADME Profile and Toxicology of Dehydroandrographolide

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## Compound of Interest

Compound Name: *Dehydroandrographolide*

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**Dehydroandrographolide** (Deh), a primary bioactive diterpene lactone isolated from the traditional Chinese medicine *Andrographis paniculata*, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] As research progresses towards its clinical application, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside a comprehensive toxicological assessment, is imperative for drug development professionals. This technical guide provides a detailed overview of the current knowledge on the ADME characteristics and safety profile of **dehydroandrographolide**, supported by experimental methodologies and data visualizations.

## ADME Profile of Dehydroandrographolide

**Dehydroandrographolide** exhibits rapid absorption and metabolic elimination.[1] However, its low water solubility can present challenges for oral administration.[2]

### Absorption

Studies in Sprague-Dawley rats have demonstrated that **dehydroandrographolide** is rapidly absorbed after oral administration, with detection in plasma within one hour.[1] The oral bioavailability has been determined to be 11.92% in rats.[1][3] The absorption process appears to be stable across different pH levels in the intestine, with the ileum identified as the optimal site for absorption.[1]

In vitro studies using Caco-2 cell models suggest that the transport of **dehydroandrographolide** across the intestinal epithelium is not significantly mediated by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] [4] The apparent permeability coefficient (P<sub>app</sub>) from the basolateral to the apical side ( $5.37 \times 10^{-5}$  cm/s) is nearly equal to that from the apical to the basolateral side ( $4.56 \times 10^{-5}$  cm/s).[3]

## Distribution

Following administration, **dehydroandrographolide** distributes to various tissues. In rats, after intravenous injection of a **dehydroandrographolide** derivative, the highest concentrations were found in the kidney, followed by the colon, liver, lung, heart, spleen, and stomach.[1] Pathological conditions can influence its distribution; for instance, in mice with acute lung injury, **dehydroandrographolide** showed increased distribution and residence in the lungs compared to healthy mice.[5] Plasma protein binding is a significant factor that influences the distribution and biological effects of a drug.[1]

## Metabolism

**Dehydroandrographolide** undergoes extensive metabolism in the body. The primary metabolic pathways include hydroxylation, hydration, sulfonation, and conjugation with sulfates and glucuronic acid.[4] Glucuronidation is a major phase II metabolic route, with UGT2B7 being the primary enzyme responsible for this process.[6] Studies have indicated that after intravenous administration of **dehydroandrographolide** succinate (DAS), a derivative, a large portion of the drug is cleared from the plasma after being transformed into metabolites.[7]

## Excretion

The excretion of **dehydroandrographolide** and its metabolites occurs through both renal and biliary pathways. In a study with healthy volunteers receiving intravenous DAS, approximately 10.1% to 15.5% of the dose was excreted unchanged in the urine within 24 hours, with over 90% of this occurring within the first 4 hours.[7] This suggests rapid clearance from the plasma. [7] Biliary excretion of the parent compound appears to be minor, accounting for only about 0.1% of the absorbed amount in rats.[3]

## Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of **dehydroandrographolide** and its succinate derivative from various studies.

Table 1: Pharmacokinetic Parameters of **Dehydroandrographolide**

Species	Dose & Route	Cmax (µg/mL)	Tmax (h)	AUC (ng·h/mL)	t½ (h)	Oral Bioavailability (%)	Reference
SD Rats	120 mg/kg, Oral	4.19 ± 1.76	-	-	-	11.92	[1]
Chickens	5 g/kg (A. paniculata extract), Oral	-	-	-	2.38 ± 0.21	-	[1]
Humans	Chuanxinlian tablets, Oral	-	~1.5	-	-	-	[1]
ALI Mice	20 mg/kg, Oral	-	-	Higher in ALI mice	Longer in ALI mice	-	[5]
UC Rats	-	-	-	2355.73 to 4794.15	-	-	[1]

ALI: Acute Lung Injury; UC: Ulcerative Colitis

Table 2: Pharmacokinetic Parameters of **Dehydroandrographolide** Succinate (DAS) in Healthy Chinese Volunteers (Intravenous)

Dose	C <sub>max</sub> (mg/L)	AUC <sub>0–12</sub> (mg·h/L)	t <sub>1/2</sub> (h)	Clearance (mL/min)
80 mg	4.82	6.18	1.51	13.27
160 mg	12.85	16.95	1.89	9.60
320 mg	26.90	40.65	1.89	8.07
Source:[7]				

## Toxicology Profile

**Dehydroandrographolide** is generally considered to have a better safety profile compared to andrographolide.[1][2] Derivatives have also been synthesized to reduce toxicity and enhance therapeutic activity.[1]

## Acute Toxicity

Acute toxicity studies on andrographolide, a related compound, suggest it is safe up to a maximum dose of 500 mg/kg body weight in rats, with no mortality or signs of tissue damage in the liver and kidney observed.[8] An acute oral toxicity study of a standardized *Andrographis paniculata* extract at a high dose of 5000 mg/kg BW in mice showed no significant toxicological effects.[9] For an andrographolide self-nanoemulsifying drug delivery system (SNEDDS), the LD<sub>50</sub> in male Wistar rats was determined to be 832.6 mg/kg body weight, indicating slight toxicity.[10][11]

## Genotoxicity

There is limited specific genotoxicity data available for **dehydroandrographolide**. However, studies on andrographolide and standardized extracts of *A. paniculata* provide some insight. Andrographolide was found to be non-genotoxic in vitro at the doses tested.[12] A standardized extract of *A. paniculata* did not induce mutations in the Ames test or clastogenicity in CHO-K1 cells in vitro.[13]

## Other Toxicological Findings

- **Hepatotoxicity:** **Dehydroandrographolide** has shown protective effects against liver injury in some models.[1]

- Allergic Reactions: While generally safe, there have been reports of anaphylactic and allergic reactions associated with products containing *A. paniculata*.[\[14\]](#)
- Cytotoxicity: **Dehydroandrographolide** has demonstrated cytotoxic effects against various cancer cell lines, which is the basis for its anti-cancer activity.[\[15\]](#)[\[16\]](#)

Table 3: Summary of Toxicological Studies

Test Substance	Model System	Dose	Key Findings	Reference
Andrographolide	Rats	Up to 500 mg/kg	No mortality or tissue damage observed.	<a href="#">[8]</a>
<i>A. paniculata</i> Standardized Extract	Mice	Up to 5000 mg/kg (single oral dose)	No significant acute toxicological effects.	<a href="#">[9]</a>
Andrographolide SNEDDS	Male Wistar Rats	500, 700, 900 mg/kg	LD50 = 832.6 mg/kg.	<a href="#">[10]</a> <a href="#">[11]</a>
Andrographolide	AHH-1 and MCL-5 human lymphoblastoid cell lines	10-50 $\mu$ M	Not genotoxic; induced dose-dependent necrosis.	<a href="#">[12]</a>
<i>A. paniculata</i> Standardized Extract	In vitro (Ames, Chromosome Aberration, Micronucleus)	Various	Not genotoxic.	<a href="#">[13]</a>

## Experimental Protocols

### Single-Pass Rat Intestinal Perfusion Model

This in situ model is used to determine the intestinal absorption characteristics of a drug.

- **Animal Preparation:** Male Sprague-Dawley rats are fasted overnight with free access to water. They are then anesthetized.
- **Surgical Procedure:** A midline abdominal incision is made, and a specific segment of the intestine (e.g., duodenum, jejunum, ileum, colon) is isolated and cannulated at both ends.
- **Perfusion:** The intestinal segment is rinsed with saline and then perfused with a drug solution at a constant flow rate.
- **Sample Collection:** Perfusate samples are collected from the outlet cannula at predetermined time intervals.
- **Analysis:** The concentration of the drug in the collected samples is determined using a validated analytical method, such as LC-MS/MS, to calculate the absorption rate constant ( $K_a$ ) and effective permeability ( $P^{*eff}$ ).[\[3\]](#)

## In Vitro Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential interactions with efflux transporters.

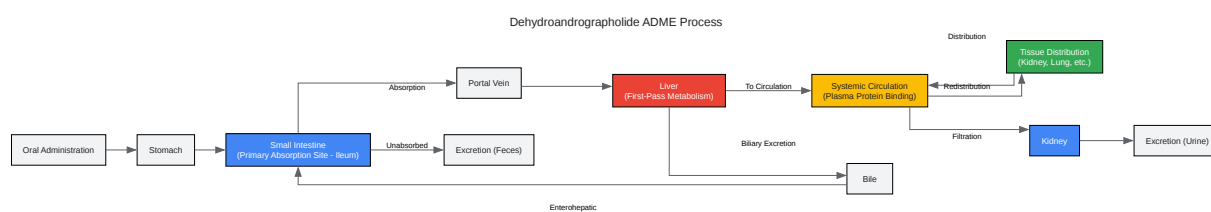
- **Cell Culture:** Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer.
- **Transport Experiment:** The experiment is initiated by adding the drug solution to either the apical (AP) or basolateral (BL) side of the monolayer.
- **Sample Collection:** Samples are taken from the receiver chamber (BL or AP, respectively) at specific time points.
- **Analysis:** Drug concentrations in the samples are quantified to determine the apparent permeability coefficient ( $P_{app}$ ) for both apical-to-basolateral and basolateral-to-apical transport. The efflux ratio ( $P_{app} B-A / P_{app} A-B$ ) is calculated to assess the involvement of efflux transporters.[\[3\]](#)[\[17\]](#)

## Acute Oral Toxicity Study (OECD Guideline 420)

This study provides information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route.

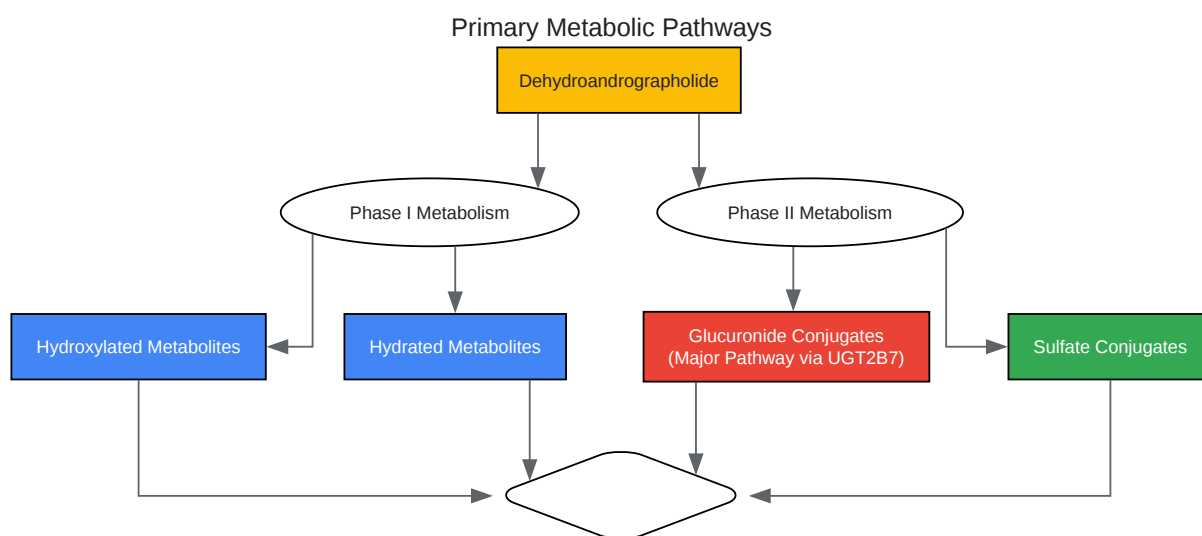
- **Animal Selection:** Healthy, young adult mice or rats of a single sex are used.
- **Dosing:** A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- **Observation:** Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is also recorded.
- **Endpoint:** The study allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.[9]

## Visualizations



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### Dehydroandrographolide ADME Process Workflow

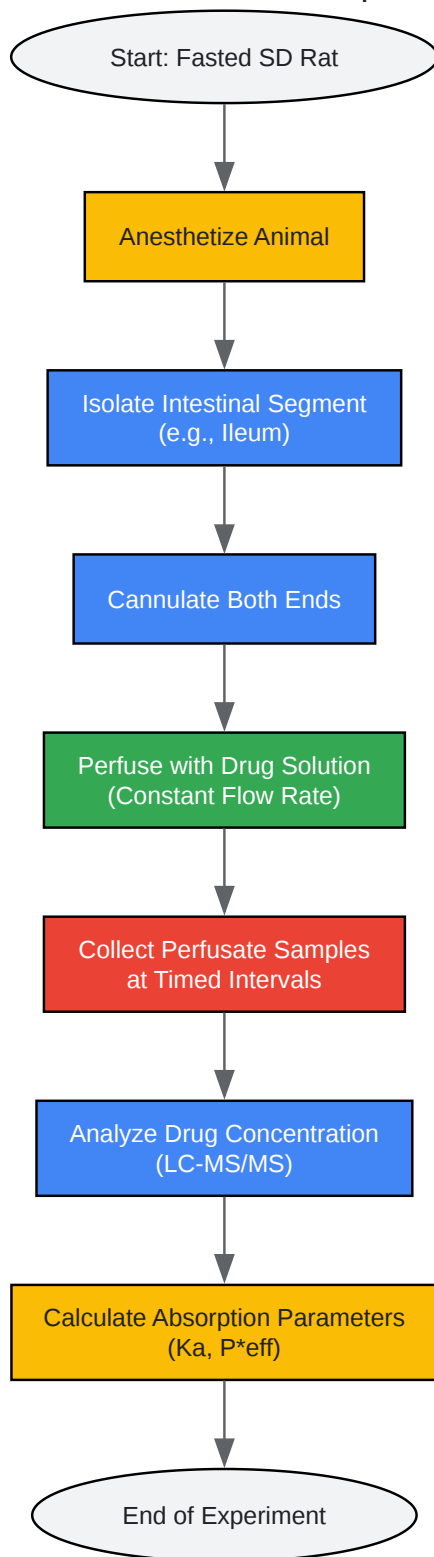


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### Primary Metabolic Pathways of **Dehydroandrographolide**



## Rat Intestinal Perfusion Experiment

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## Workflow for Rat Intestinal Perfusion Experiment

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